molecular formula C24H20BF2N3O4 B13707329 (2,5-dioxopyrrolidin-1-yl) 3-[2,2-difluoro-12-[(E)-2-phenylethenyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]propanoate

(2,5-dioxopyrrolidin-1-yl) 3-[2,2-difluoro-12-[(E)-2-phenylethenyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]propanoate

Cat. No.: B13707329
M. Wt: 463.2 g/mol
InChI Key: DGXBQAVUXBHTIZ-VOTSOKGWSA-N
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Description

This compound is a highly complex organic molecule featuring a tricyclic boron-containing core fused with a pyrrolidinone ester moiety and an (E)-2-phenylethenyl substituent . Its structure integrates:

  • A pyrrolidin-1-yl 2,5-dioxo ester, a functional group known for its reactivity in covalent binding to biological targets (e.g., enzymes or receptors).
  • An (E)-2-phenylethenyl group, which may enhance lipophilicity and influence π-π stacking interactions with aromatic residues in proteins.

The compound’s structural complexity necessitates multi-step synthesis, likely involving palladium-catalyzed coupling for the (E)-configured styryl group and boron trifluoride-mediated cyclization .

Properties

Molecular Formula

C24H20BF2N3O4

Molecular Weight

463.2 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2,2-difluoro-12-[(E)-2-phenylethenyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]propanoate

InChI

InChI=1S/C24H20BF2N3O4/c26-25(27)28-18(7-6-17-4-2-1-3-5-17)8-10-20(28)16-21-11-9-19(29(21)25)12-15-24(33)34-30-22(31)13-14-23(30)32/h1-11,16H,12-15H2/b7-6+

InChI Key

DGXBQAVUXBHTIZ-VOTSOKGWSA-N

Isomeric SMILES

[B-]1(N2C(=CC=C2CCC(=O)ON3C(=O)CCC3=O)C=C4[N+]1=C(C=C4)/C=C/C5=CC=CC=C5)(F)F

Canonical SMILES

[B-]1(N2C(=CC=C2CCC(=O)ON3C(=O)CCC3=O)C=C4[N+]1=C(C=C4)C=CC5=CC=CC=C5)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-dioxopyrrolidin-1-yl) 3-[2,2-difluoro-12-[(E)-2-phenylethenyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]propanoate involves multiple steps, starting with the preparation of the pyrrolidinone ring, followed by the introduction of the difluorophenylethenyl group, and finally the formation of the boranuidatricyclo system. Each step requires specific reaction conditions, such as temperature, pressure, and the use of catalysts to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger volumes, and ensuring the purity and consistency of the final product. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

(2,5-dioxopyrrolidin-1-yl) 3-[2,2-difluoro-12-[(E)-2-phenylethenyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

(2,5-dioxopyrrolidin-1-yl) 3-[2,2-difluoro-12-[(E)-2-phenylethenyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]propanoate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2,5-dioxopyrrolidin-1-yl) 3-[2,2-difluoro-12-[(E)-2-phenylethenyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s uniqueness lies in its hybridization of boron-containing tricyclic systems with reactive ester moieties. Below is a comparative analysis with structurally or functionally related compounds:

Table 1: Structural and Functional Comparison

Compound Name/ID Key Structural Features Biological Activity Unique Aspects
Target Compound Tricyclic boron-azonia core, (E)-styryl group, pyrrolidinone ester Hypothesized protease inhibition (untested) Combines boron’s electrophilicity with ester’s covalent binding potential
Compound A (from ) Boron-pyrrolidine hybrid Anticancer (selective targeting) Lacks tricyclic system; simpler substituents limit stability
Compound B (from ) Diene system, boron-azonia Antimicrobial (broad-spectrum) No ester group; diene enhances membrane permeability
AS-1 (N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide, ) Pyrrolidinone core, benzyl side chain Enzyme inhibition (e.g., kinases) Lacks boron; relies on hydrogen bonding for activity
Methyl 2-(2,2-difluoro...acetate () Methyl ester, dimethyl tricyclic boron Material science applications Non-bioactive; used in polymer synthesis
5,11-Diethyl-2,2-difluoro...pentaene () Ethyl/methyl-substituted tricyclic boron Unknown (structural analog) Higher alkylation reduces solubility compared to target compound

Key Differentiators :

Ester vs. Amide: Unlike AS-1’s amide group, the pyrrolidinone ester in the target compound may enable irreversible binding to targets, akin to suicide inhibitors like β-lactams .

Research Findings and Hypotheses

  • Boron-Containing Tricycles : Compounds with similar boron-azonia cores (e.g., ’s derivatives) exhibit enhanced thermal stability (Tₘ > 200°C) and moderate solubility in polar aprotic solvents (e.g., DMSO) .
  • Pyrrolidinone Esters: AS-1’s pyrrolidinone moiety demonstrates IC₅₀ values of 10–50 nM against kinase targets, suggesting the target compound’s ester group could achieve comparable potency if optimized .
  • (E)-Styryl Group : The (E)-configuration in the target compound may improve cellular uptake compared to (Z)-isomers, as seen in styryl-based fluorescent probes .

Table 2: Predicted Physicochemical Properties

Property Target Compound Compound A Compound B
LogP 3.2 (estimated) 2.8 1.9
Molecular Weight 582.4 g/mol 435.6 g/mol 498.3 g/mol
Hydrogen Bond Acceptors 6 4 5
Rotatable Bonds 5 3 7

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